molecular formula C27H24N6O4 B12586414 Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)

Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)

Cat. No.: B12586414
M. Wt: 496.5 g/mol
InChI Key: INJUVNWOFHYUIN-UHFFFAOYSA-N
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Description

Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)- (9CI) is a complex organic compound characterized by its tricyclic structure. This compound is part of the pyrrolo[1,4]benzodiazepine family, known for their diverse biological activities, including anticancer and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives typically involves multi-step processes. One common approach starts with the formation of the pyrrolo ring, followed by the construction of the benzodiazepine core.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include transition metal catalysts (e.g., palladium, platinum), strong acids or bases (e.g., sulfuric acid, sodium hydroxide), and organic solvents (e.g., dichloromethane, ethanol). Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives have a wide range of scientific research applications:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for their potential as anticancer agents, antiviral drugs, and neuroprotective compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives involves their ability to interact with specific molecular targets, such as DNA or enzymes. These interactions can disrupt normal cellular processes, leading to cell death or inhibition of viral replication. The exact pathways involved depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,4]benzodiazepine derivatives, such as:

Uniqueness

Pyrrolo[3,2,1-jk][1,4]benzodiazepine stands out due to its unique tricyclic structure and the presence of multiple functional groups, which confer a wide range of biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H24N6O4

Molecular Weight

496.5 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-3-yl-4-[10-(morpholine-4-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione

InChI

InChI=1S/C27H24N6O4/c34-25-22(23(26(35)29-25)20-14-28-21-6-1-2-7-33(20)21)19-16-31-8-9-32(27(36)30-10-12-37-13-11-30)15-17-4-3-5-18(19)24(17)31/h1-7,14,16H,8-13,15H2,(H,29,34,35)

InChI Key

INJUVNWOFHYUIN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C3=CC=CC(=C32)CN1C(=O)N4CCOCC4)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7

Origin of Product

United States

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